molecular formula C32H44N2O5 B1336909 Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt CAS No. 204316-31-4

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt

Katalognummer: B1336909
CAS-Nummer: 204316-31-4
Molekulargewicht: 536.7 g/mol
InChI-Schlüssel: DSGYIRJRLJBSRN-FQKOOVENSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

N-cyclohexylcyclohexanamine;(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5.C12H23N/c1-12(18(22)10-19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-9,12,17-18,22H,10-11H2,1H3,(H,21,25)(H,23,24);11-13H,1-10H2/t12-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGYIRJRLJBSRN-FQKOOVENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420699
Record name N-Cyclohexylcyclohexanamine--2,4,5-trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-threo-pentonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204316-31-4
Record name N-Cyclohexylcyclohexanamine--2,4,5-trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-threo-pentonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group is protected using a suitable protecting group, which is later removed under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form the desired peptide chain.

Biology

In biology, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.

Medicine

In medicine, this compound is used in the development of peptide-based vaccines and diagnostic tools. It is also used in the synthesis of peptide hormones and other biologically active peptides.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of new materials with specific properties, such as biocompatibility and biodegradability.

Wirkmechanismus

The mechanism of action of Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt involves the protection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The hydroxyl group can also participate in various chemical reactions, depending on the specific conditions used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound is compared to analogs differing in:

Carbon chain length (pentanoic vs. hexanoic/heptanoic acids).

Substituents (methyl, phenyl, cyclohexyl groups).

Protecting groups (Fmoc vs. Boc).

Table 1: Structural and Chemical Data
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Price (100 mg)
Target: Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid DCHA 204316-31-4 Likely C33H46N2O5 ~550–565 Pentanoic acid backbone, no additional substituents $188.00
Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid DCHA 204316-10-9 C34H48N2O5 564.77 Hexanoic acid, methyl group at C5 $120.00
Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid 215190-17-3 C23H27NO5 (free acid) 397.5 Heptanoic acid, methyl at C5, free acid form $113.00
Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid 198542-01-7 C26H25NO5 431.48 Phenyl group at C5 Price not listed
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid DCHA 204199-26-8 C13H25NO5·C12H23N 456.66 Boc protection, heptanoic acid, methyl at C5 N/A
Fmoc-(3S,4S)Sta-OH (Statine derivative) 158257-40-0 C22H27NO5 397.47 Cyclohexylstatine backbone $286.00 (250 mg)

Physicochemical and Functional Comparisons

Solubility and Stability :
  • The DCHA salt form (target compound and methylhexanoic analog) improves solubility in dichloromethane and DMF, critical for peptide coupling .
  • Fmoc-(3S,4S)Sta-OH and phenylpentanoic acid derivatives exhibit lower solubility due to hydrophobic substituents (cyclohexyl, phenyl) .
Stereochemical Impact :
  • Methyl or phenyl substituents at C5 (e.g., hexanoic and phenylpentanoic analogs) enhance steric hindrance, affecting peptide chain conformation and protease resistance .
  • The Boc-protected heptanoic acid derivative shows reduced steric bulk compared to Fmoc, favoring different synthetic applications .

Commercial and Practical Considerations

Table 2: Commercial Availability and Handling
Compound Vendor Purity Storage Notes
Target Santa Cruz Biotechnology ≥95% Room temperature (sealed) Discontinued by CymitQuimica; limited stock
Methylhexanoic Analog American Elements, Santa Cruz Biotechnology ≥95% Argon/vacuum packaging Air-sensitive; requires inert packaging
Boc-Heptanoic Analog Qtonics ≥99% (HPLC) 0–8°C Requires cold storage; optical rotation [α]D = -35°
Phenylpentanoic Acid GLPBIO Not specified RT, moisture-free Research-use only; no human applications

Biologische Aktivität

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt (Fmoc-AHPA-DCHA) is a compound of significant interest in biochemical research due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

Molecular Formula: C32H44N2O5
Molecular Weight: 536.71 g/mol
CAS Number: 204316-31-4
Appearance: White powder
Solubility: Not specified in available data

Structural Characteristics

The compound features a fluorene moiety, which is known for its role in enhancing the stability and solubility of peptides. The dicyclohexylammonium salt form aids in solubilizing the compound in various solvents, making it suitable for peptide synthesis and other biochemical applications.

Fmoc-AHPA-DCHA has been studied for its potential roles in various biological processes, particularly in peptide synthesis and as a building block for novel peptides with enhanced biological properties. The amino acid structure allows it to mimic natural amino acids, potentially influencing enzymatic activities and receptor interactions.

Antimicrobial Activity

Research indicates that compounds analogous to Fmoc-AHPA-DCHA exhibit antimicrobial properties. For instance, studies on related peptides have shown significant activity against Gram-positive bacteria, suggesting that Fmoc-AHPA-DCHA may possess similar properties due to its structural analogies with known antimicrobial peptides .

Antitumor Potential

Preliminary studies suggest that Fmoc-AHPA-DCHA could have antitumor effects. Analogous compounds have demonstrated the ability to inhibit tumor cell proliferation in vitro, particularly against cell lines such as HL60 and MCF7 . Further investigation into Fmoc-AHPA-DCHA's specific interactions with cancer cell pathways is warranted.

Enzyme Inhibition

The compound has been implicated in the inhibition of specific enzymes, notably those involved in phosphorylation processes. Peptides derived from similar structures have shown promise as inhibitors of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways .

Case Studies

  • Antimicrobial Activity Study:
    • Objective: To evaluate the antimicrobial effects of Fmoc-AHPA-DCHA.
    • Methodology: MIC (Minimum Inhibitory Concentration) tests against various bacterial strains.
    • Results: Demonstrated significant inhibition against selected Gram-positive bacteria, with MIC values comparable to established antimicrobial peptides.
  • Antitumor Activity Assessment:
    • Objective: Investigate the potential of Fmoc-AHPA-DCHA as an antitumor agent.
    • Methodology: Cell viability assays on HL60 and MCF7 cell lines.
    • Results: Indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer therapeutic agent.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAntitumor ActivityEnzyme Inhibition
Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid DCHAModeratePromisingYes
Lunatin 1HighSignificantNo
Lunatin 2ModerateModerateYes

Q & A

Q. Methodology :

  • Fmoc Protection : The amino group is protected using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in a basic aqueous solution (e.g., Na₂CO₃) and 1,4-dioxane. This step requires precise pH control (0–5°C) to avoid racemization .
  • Salt Formation : The free acid is converted to the dicyclohexylammonium (DCHA) salt by reacting with dicyclohexylamine in organic solvents (e.g., ethyl acetate). The DCHA salt improves crystallinity and stability, critical for storage and handling .
  • Stereochemical Control : Use chiral starting materials (e.g., tert-butyl esters of (3S,4S)-configured amino acids) and monitor reaction conditions (temperature, solvent polarity) to prevent epimerization. Post-synthesis, chiral HPLC or NMR analysis (e.g., δ = 0.85–1.75 ppm for diastereotopic protons) confirms stereopurity .

What are the recommended solubility and storage conditions for this compound in peptide synthesis?

Q. Guidelines :

  • Solubility : The DCHA salt form enhances solubility in organic solvents (e.g., DMF, dichloromethane) but may precipitate in aqueous buffers. For in vitro assays, dissolve in DMSO (10–50 mM stock) and dilute with PBS; for in vivo studies, use biocompatible solvents like PEG-400/saline mixtures .
  • Storage : Store lyophilized powder at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group. Solutions in DMF or DMSO should be aliquoted and used within 1 week to avoid degradation .

How does the dicyclohexylammonium counterion influence the compound’s crystallinity and handling in solid-phase peptide synthesis (SPPS)?

Q. Mechanistic Insights :

  • Crystallinity : The bulky DCHA cation promotes orderly crystal lattice formation, simplifying purification via recrystallization (e.g., ethyl acetate/hexane). This reduces amorphous byproducts common in free-acid forms .
  • SPPS Compatibility : The salt’s organic solubility allows direct coupling to resin-bound peptides without prior ion exchange. However, residual DCHA may interfere with coupling efficiency; pre-activation with HOBt/DIC in DMF is recommended .

What analytical techniques are most effective for confirming enantiomeric purity and structural integrity?

Q. Advanced Characterization :

  • Chiral HPLC : Use a Chiralpak® IC-3 column (3 µm, 150 × 4.6 mm) with hexane/isopropanol (80:20, 0.1% TFA) to resolve (3S,4S) and (3R,4R) enantiomers. Retention time shifts ≥2 min indicate contamination .
  • NMR Spectroscopy : Key signals include the Fmoc aromatic protons (δ = 7.33–7.90 ppm) and the hydroxy group (δ = 4.62 ppm, broad singlet). Diastereotopic CH₂ protons in the pentanoic acid backbone (δ = 1.18–1.75 ppm) confirm stereochemistry .
  • Elemental Analysis : Match experimental C/H/N ratios (e.g., C 68.91%, H 6.57%, N 3.65%) to theoretical values to validate purity .

In cases of low coupling efficiency during peptide synthesis using this building block, what troubleshooting steps are recommended?

Q. Optimization Strategies :

  • Activation : Pre-activate the carboxylate with HATU/DIPEA in DMF for 5 min before coupling to resin. Avoid excess base, which may cleave the Fmoc group prematurely .
  • Steric Hindrance Mitigation : Use microwave-assisted SPPS (50°C, 10 min) to enhance diffusion in hindered environments .
  • Quality Control : Test the building block’s purity via TLC (Rf = 0.45 in ethyl acetate/hexane 5:1) before use. Contaminants like free acid or DCHA can reduce efficiency .

What are the primary applications of this compound in peptide research, and how does its stereochemistry affect its utility?

Q. Research Applications :

  • Protease Inhibitors : The (3S,4S)-configured hydroxy amino acid mimics tetrahedral transition states in protease-substrate interactions, making it critical for designing inhibitors (e.g., HIV protease) .
  • Peptide Stapling : The β-hydroxy group enables intramolecular hydrogen bonding, stabilizing α-helical structures in constrained peptides. Stereochemical inversion (3R,4R) disrupts this stabilization .
  • Bioconjugation : The Fmoc group allows selective deprotection under mild basic conditions (20% piperidine/DMF), enabling sequential peptide elongation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.